3-Pyridin-3-ylmethyl-piperazin-2-one
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Overview
Description
®-3-(3-Pyridylmethyl)piperazin-2-one is a chiral compound that features a piperazine ring substituted with a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Pyridylmethyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring and the pyridylmethyl group.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Substitution Reaction: The pyridylmethyl group is introduced via a substitution reaction, where a suitable pyridine derivative reacts with the piperazine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Pyridylmethyl)piperazin-2-one may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization or distillation techniques to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Pyridylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-3-(3-Pyridylmethyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-(3-Pyridylmethyl)piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Pyridylmethyl)piperazin-2-one: The enantiomer of the compound with different biological activity.
3-(3-Pyridylmethyl)piperazine: Lacks the carbonyl group, leading to different chemical properties.
N-Methyl-3-(3-Pyridylmethyl)piperazine: Contains an additional methyl group, affecting its reactivity.
Uniqueness
®-3-(3-Pyridylmethyl)piperazin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-4-5-13-10)6-8-2-1-3-11-7-8/h1-3,7,9,12H,4-6H2,(H,13,14) |
InChI Key |
DFOFKQXSEYYOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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